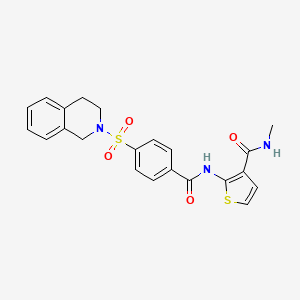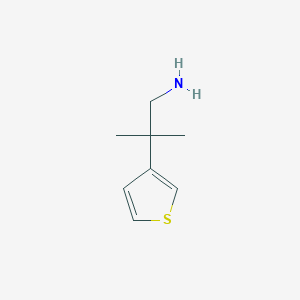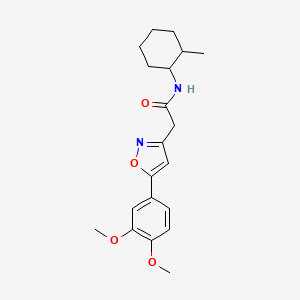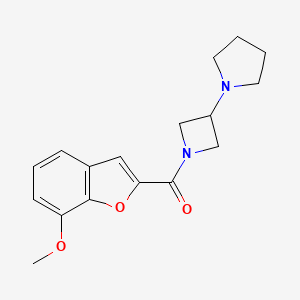
2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide” is a small molecule . It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1 (2H)-one derivatives, which is a key component of the compound, has been achieved using the Castagnoli–Cushman reaction . This method was employed to synthesize a series of 3,4-dihydroisoquinolin-1 (2H)-one derivatives as new antioomycete agents against P. recalcitrans .Molecular Structure Analysis
The molecular structure of the compound involves a 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl group attached to a benzamido-N-methylthiophene-3-carboxamide . Computational modeling studies have revealed the origin of the binding preference of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids for AKR1C3 over its isoforms .Chemical Reactions Analysis
The compound is a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3 . The inhibitory selectivity of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids for AKR1C3 over AKR1C2 has been studied .Physical and Chemical Properties Analysis
The compound has a molecular weight of 436.48 and a chemical formula of C23H20N2O5S . More detailed physical and chemical properties are not available in the retrieved information.Scientific Research Applications
Synthesis and Characterization
Research into the synthesis and characterization of polymides derived from thiophene and benzamido compounds demonstrates the ongoing interest in developing materials with specific physical and chemical properties. For instance, the synthesis of soluble polyimides from diamines and aromatic tetracarboxylic dianhydrides, including modifications to improve solubility and thermal stability, highlights the adaptability and utility of these compounds in material science (Imai, Maldar, & Kakimoto, 1984).
Antitumor Activity
Compounds with isoquinoline and thiophene structures have been evaluated for their antitumor activity. For example, isoquinoline-1-carboxaldehyde thiosemicarbazones have been synthesized and shown to possess antineoplastic activity, demonstrating the potential of these compounds in cancer research (Liu, Lin, Penketh, & Sartorelli, 1995).
Heterocyclic Chemistry
The exploration of heterocyclic chemistry, particularly through the synthesis of quinazolines and isoquinolines, underpins a significant amount of research aimed at developing new pharmaceuticals. These compounds often exhibit a range of biological activities, making them prime candidates for drug development (Gromachevskaya, Kaigorodova, & Konyushkin, 2017).
Enzyme Inhibition
The selective inhibition of enzymes by compounds featuring dihydroisoquinoline sulfonamide structures has been reported, indicating potential applications in the treatment of diseases like cancer. For instance, specific inhibitors of the type 5 17-β-hydroxysteroid dehydrogenase AKR1C3 have been identified, underscoring the therapeutic potential of these molecules (Jamieson et al., 2012).
Potential Antipsychotic Agents
The evaluation of heterocyclic carboxamides for their potential as antipsychotic agents also illustrates the interest in developing new treatments for psychiatric disorders. These studies focus on the ability of these compounds to interact with various receptors in the brain, offering insights into their therapeutic potential (Norman et al., 1996).
Future Directions
The compound and its derivatives have shown promising results in the management of plant diseases . Further studies could focus on understanding the mode of action and the structure-activity relationship of these derivatives . This could provide crucial information for the design and development of more potent 3,4-dihydroisoquinolin-1 (2H)-one derivatives .
Mechanism of Action
Target of Action
The primary target of this compound is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in the regulation of cellular metabolism, including the metabolism of fatty acids.
Mode of Action
The compound interacts with its target, PPARδ, by binding to it. The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Properties
IUPAC Name |
2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c1-23-21(27)19-11-13-30-22(19)24-20(26)16-6-8-18(9-7-16)31(28,29)25-12-10-15-4-2-3-5-17(15)14-25/h2-9,11,13H,10,12,14H2,1H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBUYZFOSQGCQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-bromophenyl)acetamide](/img/structure/B2824298.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]acetamide](/img/structure/B2824301.png)

![3-Fluoro-4-[5-(5-methyl-4-phenyl-1H-imidazol-2-yl)furan-2-yl]phenol](/img/structure/B2824306.png)
![3-(4-bromobenzyl)-1-methyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2824307.png)

![6-Amino-5-(3-chloroanilino)-7-(1-methylbenzimidazol-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2824312.png)


![Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2824316.png)

![3-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2824318.png)
![2-[2-[[(E)-2-phenylethenyl]sulfonylamino]-1,3-thiazol-4-yl]acetamide](/img/structure/B2824320.png)

